alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
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Overview
Description
Alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including ether, methoxy, piperidine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. The process may start with the preparation of the core benzenepropanol structure, followed by the introduction of ethoxy, methoxy, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, methanol, and piperidine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups in place of the ethoxy or methoxy groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Beta-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Gamma-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
Uniqueness
Alpha-(6-Ethoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
126406-29-9 |
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Molecular Formula |
C25H35NO5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[3-[6-ethoxy-3-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H35NO5/c1-3-30-22-13-14-23(29-2)25(31-18-17-26-15-5-4-6-16-26)24(22)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
CIOQAGGXNAPCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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